Direct Enzyme Inhibition: TTK Kinase IC50 Demonstrates Biochemical Engagement Productive for Kinase Probe Development
The compound, as a key intermediate in the synthesis of TTK (MPS1) inhibitor series, exhibits a measurable inhibitory potency against dual-specificity protein kinase TTK (Homo sapiens) with an IC50 of 5.60 × 10³ nM (5.6 μM) when assayed in a biochemical kinase assay at pH 7.7 [1]. While this level of activity is considered moderate, it substantiates that the 4-methylpiperazine-pyridine scaffold is competent for ATP-binding site engagement. In direct contrast, the des-methylpiperazine analog (bearing an unprotected piperazine NH) shows >10-fold weaker TTK inhibition (IC50 >57 μM) in the same assay format, as disclosed in the parent patent [2]. The difference in potency is attributed to the increased lipophilicity and altered hydrogen-bonding profile conferred by the N-methyl group.
| Evidence Dimension | TTK kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.60 × 10³ nM (5.6 μM) |
| Comparator Or Baseline | Des-methylpiperazine analog (piperazine NH): IC50 > 5.7 × 10⁴ nM (>57 μM) |
| Quantified Difference | >10-fold improvement in potency for the N-methyl analog |
| Conditions | In vitro biochemical kinase assay; 50 nL of 100-fold concentrated DMSO stock in black low-volume 384-well microtiter plate; pH 7.7 |
Why This Matters
The >10-fold potency gain conferred by the N-methyl substitution validates this building block as the superior scaffold for generating TTK inhibitors, directly informing procurement decisions for kinase-focused library synthesis.
- [1] BindingDB Entry BDBM190357. DOI: 10.7270/Q24Q7S5H. Affinity Data for Dual specificity protein kinase TTK (Homo sapiens). View Source
- [2] US Patent 9,670,202. "Substituted pyridines as TTK inhibitors." Bayer Pharma AG. Example 01.02 and comparative data for des-methyl analog. Published June 6, 2017. View Source
